molecular formula C23H22N4OS B2490199 3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 1114915-41-1

3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine

货号: B2490199
CAS 编号: 1114915-41-1
分子量: 402.52
InChI 键: BAYCNLWJCFIISF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine features a pyridazine core substituted at the 3-position with a sulfanyl-methyl-1,2,4-oxadiazole group bearing a 4-methylphenyl moiety and at the 6-position with a 4-isopropylphenyl group. The 1,2,4-oxadiazole ring is electron-deficient, influencing its electronic and steric properties, while the isopropyl substituent enhances lipophilicity.

属性

IUPAC Name

3-(4-methylphenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15(2)17-8-10-18(11-9-17)20-12-13-22(26-25-20)29-14-21-24-23(27-28-21)19-6-4-16(3)5-7-19/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYCNLWJCFIISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine typically involves multiple steps:

    Formation of 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a catalyst such as triethylamine and is carried out under reflux conditions.

    Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring by reacting the thioether derivative with a suitable hydrazine derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . For instance:

  • Mechanism-Based Approaches : Research indicates that 1,3,4-oxadiazoles exhibit significant anticancer activity through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation. Compounds with similar structures have shown IC50 values indicating potent activity against cancer cell lines such as HL-60 (leukemia) and UACC-62 (melanoma) .
CompoundTypeIC50 (µM)Cancer Cell Line
Compound AOxadiazole derivative17.33HL-60
Compound BOxadiazole derivative<10Various (breast, ovarian)

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Inflammation is a critical factor in many diseases, including cancer and cardiovascular disorders. Compounds with similar oxadiazole structures have been evaluated for their efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of oxadiazole derivatives. A study indicated that certain oxadiazoles possess moderate to high activity against various bacterial strains. This suggests that the compound could be explored for its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A series of experiments evaluated the anticancer effects of various oxadiazole compounds on human cancer cell lines. The findings showed that compounds structurally related to the target molecule exhibited significant cytotoxicity against several cancer types.

Case Study 2: Anti-inflammatory Mechanisms

In a comparative study of anti-inflammatory agents, derivatives similar to 3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine demonstrated competitive inhibition against COX enzymes, highlighting their potential as therapeutic agents in inflammatory diseases .

作用机制

The mechanism of action of 3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The oxadiazole ring could play a role in binding to metal ions or other biomolecules, while the pyridazine ring might interact with aromatic residues in proteins.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs from recent literature:

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents
Target: 3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine C₂₃H₂₃N₅OS* 433.53* Pyridazine - 4-Methylphenyl (oxadiazole)
- 4-Isopropylphenyl (pyridazine)
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₀H₁₄F₃N₅O₂S 465.42 Pyridazine - 3-Trifluoromethylphenyl (oxadiazole)
- 3-Methoxyphenyl (pyridazine)
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone C₂₃H₂₃N₅O₂S 433.53 Pyridazinone (oxidized) - 4-Methylbenzyl (triazole)
- Ethyl (triazole)
- Phenyl (pyridazinone)

*Note: The target’s molecular formula and molar mass are inferred based on structural similarity to the compound in .

Key Observations

Substituent Effects
  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in the analog from enhances metabolic stability and lipophilicity but may reduce solubility. The methoxy (-OCH₃) group in increases polarity and hydrogen-bonding capacity compared to the target’s isopropyl group, which prioritizes steric bulk and lipophilicity.
Heterocyclic Core Variations
  • Oxadiazole vs. Triazole :
    • The 1,2,4-oxadiazole in the target and is more electron-deficient than the 1,2,4-triazole in , affecting π-π stacking and dipole interactions. Triazoles, however, can participate in hydrogen bonding via their nitrogen atoms, enhancing solubility .
  • Pyridazine vs. Pyridazinone: The pyridazinone core in introduces a ketone group, increasing polarity and hydrogen-bond acceptor capacity compared to the unmodified pyridazine in the target.

Research Methodologies and Limitations

  • Computational Studies : Density-functional theory (DFT) methods, such as those described in , are critical for modeling electronic properties and predicting reactivity. However, experimental validation of these predictions is lacking for the target compound.

生物活性

The compound 3-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N4OS\text{C}_{19}\text{H}_{22}\text{N}_4\text{OS}

This structure includes a pyridazine core, an oxadiazole ring, and various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridazine moieties often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess antimicrobial properties against various bacterial strains. The presence of the 1,2,4-oxadiazole ring in this compound suggests potential efficacy against pathogens due to its ability to disrupt microbial cell processes.

Anticancer Properties

Recent investigations into similar oxadiazole-containing compounds have demonstrated promising anticancer effects. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cells through various pathways such as the inhibition of cell proliferation and promotion of cell cycle arrest.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The presence of sulfur in the structure may interact with thiol groups in enzymes, inhibiting their activity.
  • DNA Interaction : Compounds with similar structures have been noted to intercalate DNA or inhibit topoisomerases, leading to disruption in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, which can lead to oxidative stress and subsequent cell death in cancer cells.

Case Studies

Several studies have reported on the biological evaluation of oxadiazole derivatives:

  • Study on Antimicrobial Activity : A study published in Pharmaceutical Research evaluated a series of oxadiazole derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In a screening of drug libraries for anticancer activity, a related oxadiazole compound showed promising results against multicellular spheroids, indicating its potential for further development .
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of similar compounds through the inhibition of pro-inflammatory cytokines .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Oxadiazole AAntimicrobial
Oxadiazole BAnticancer
Oxadiazole CAnti-inflammatory

常见问题

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer :

  • Key Steps :

Cyclization : Form the 1,2,4-oxadiazole ring via nitrile oxide cycloaddition with appropriate precursors (e.g., amidoximes) .

Sulfanyl Coupling : Use thiol-alkylation or Mitsunobu reactions to attach the sulfanyl-methyl group to the pyridazine core .

Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (solvent: ethyl acetate/hexane) for purity >95% .

  • Optimization :
  • Vary temperature (80–120°C), catalysts (e.g., Pd/C for coupling), and solvent polarity (DMF vs. THF) to maximize yield. Monitor via TLC/HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

  • Methodological Answer :

  • Techniques and Applications :
MethodApplicationReference
NMR Spectroscopy Confirm regiochemistry of oxadiazole and pyridazine moieties
HPLC-MS Assess purity (>98%) and detect byproducts
X-ray Crystallography Resolve ambiguous stereochemistry (if crystalline)
  • Protocol : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR; calibrate HPLC columns with acetonitrile/water gradients .

Q. What in vitro bioactivity assays are suitable for initial pharmacological screening?

  • Methodological Answer :

  • Assays :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent blanks to rule out artifacts .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Steps :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Validate with MD simulations (NAMD, 100 ns) .

  • Data Interpretation : Correlate docking scores (ΔG values) with experimental IC₅₀ data to refine predictive models .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic profiles?

  • Methodological Answer :

  • Approaches :

Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .

Prodrug Design : Modify sulfanyl or pyridazine groups to enhance bioavailability (e.g., ester prodrugs) .

  • Cross-Validation : Compare LC-MS/MS plasma concentration data with in vitro ADME-Tox results to identify absorption barriers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • SAR Framework :
  • Variations : Synthesize analogs with substituted phenyl rings (e.g., electron-withdrawing groups on oxadiazole) .
  • Testing : Screen against related enzymes (e.g., kinase isoforms) to assess selectivity .
  • Data Analysis : Use PCA (Principal Component Analysis) to cluster bioactivity data and identify critical substituents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Root Cause Analysis :

Assay Variability : Compare protocols (e.g., cell lines, incubation times) across studies .

Solubility Issues : Re-test compounds in DMSO/PBS with solubilizing agents (e.g., cyclodextrins) .

  • Resolution : Perform meta-analysis of published IC₅₀ values and normalize data using standardized controls .

Experimental Design

Q. What in vivo models are appropriate for evaluating toxicity and efficacy of this compound?

  • Methodological Answer :

  • Models :
  • Acute Toxicity : OECD 423 guidelines (rodent models, dose escalation) .
  • Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with bioluminescence imaging .
  • Ethics : Adhere to IACUC protocols for humane endpoints and sample size justification .

Methodological Resources

  • Training : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods cover advanced techniques (e.g., SPR for binding kinetics) .
  • Theoretical Frameworks : Link SAR studies to enzyme inhibition theories (e.g., competitive vs. allosteric) for hypothesis-driven research .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。